2-Cyanomorpholine-4-sulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Cyanomorpholine-4-sulfonyl chloride typically involves the reaction of morpholine with cyanogen chloride and sulfuryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
2-Cyanomorpholine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form morpholine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyanomorpholine-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and as a reagent in diagnostic assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Cyanomorpholine-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2-Cyanomorpholine-4-sulfonyl chloride can be compared with other sulfonyl chloride compounds such as:
Methanesulfonyl chloride: Known for its use in the synthesis of sulfonamides and sulfonates.
Benzenesulfonyl chloride: Used in the preparation of sulfonamide drugs and as a reagent in organic synthesis.
Tosyl chloride (p-toluenesulfonyl chloride): Widely used as a protecting group for alcohols and amines in organic synthesis.
The uniqueness of this compound lies in its morpholine ring, which imparts specific reactivity and properties that are different from other sulfonyl chlorides .
Biological Activity
2-Cyanomorpholine-4-sulfonyl chloride (CAS No. 1509146-41-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and applications in research, supported by case studies and relevant findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a cyano group and a sulfonyl chloride moiety. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical metabolic pathways.
- Protein Interaction : It can interact with proteins, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest it may have effects on non-small cell lung cancer (NSCLC) cells by inhibiting proliferation and inducing apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, though detailed studies are still needed.
- Antimicrobial Properties : Some findings suggest it may possess antimicrobial activity against specific pathogens.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in:
- Inhibition of Cell Proliferation : A dose-dependent reduction in cell viability was observed.
- Induction of Apoptosis : Increased levels of apoptotic markers were noted, indicating the compound's potential as an anticancer agent.
Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase-3 Activation) |
---|---|---|
0 | 100 | Baseline |
10 | 80 | Low |
50 | 50 | Moderate |
100 | 20 | High |
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory potential of the compound:
- Reduction in Cytokine Production : Significant decreases in pro-inflammatory cytokines were observed upon treatment.
Treatment Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
---|---|---|
Control | 150 | 200 |
25 | 120 | 180 |
50 | 80 | 150 |
100 | 40 | 100 |
Research Applications
The unique properties of this compound make it valuable in various research fields:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and inflammation.
- Biochemical Research : Investigating enzyme interactions and protein-ligand dynamics.
Properties
IUPAC Name |
2-cyanomorpholine-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c6-12(9,10)8-1-2-11-5(3-7)4-8/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWATQIEVMUVKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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